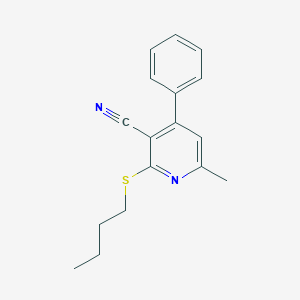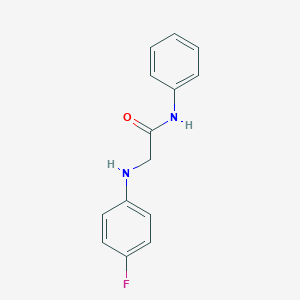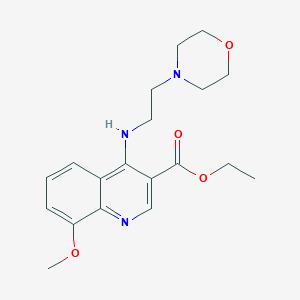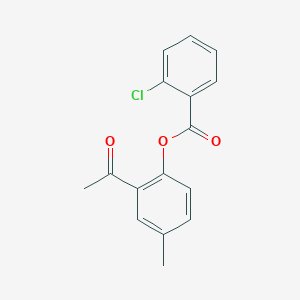
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, also known as Boc-4-O-CN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of the proteasome, a complex protein-degrading machinery that plays a crucial role in cancer cell survival. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to bind to the bacterial cell wall, leading to the disruption of cell membrane integrity and ultimately cell death.
Biochemical and Physiological Effects:
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit a range of biochemical and physiological effects depending on the target cells and the concentration of the compound. In cancer cells, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In bacteria, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to disrupt the cell membrane, leading to the leakage of intracellular components and ultimately cell death. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to exhibit low toxicity towards normal cells, making it a potential candidate for the development of new drugs with minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity towards normal cells. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to exhibit good solubility in a wide range of solvents, making it easy to handle and manipulate in the lab. However, one of the limitations of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile. One of the areas of interest is the development of new drugs based on 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile for the treatment of cancer and infectious diseases. Another area of interest is the synthesis of new organic materials with unique properties using 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile as a building block. Moreover, further studies are needed to elucidate the mechanism of action of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile and its potential applications in other fields such as catalysis and sensors.
Conclusion:
In conclusion, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-morpholinyl-1,3-oxazole-5-carboxylic acid with 4-butylcyclohexylamine in the presence of a coupling agent and a catalyst. 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in drug discovery, material science, and organic synthesis. Its mechanism of action involves the inhibition of specific enzymes or receptors in the target cells. 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity towards normal cells. There are several future directions for the research on 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, including the development of new drugs and organic materials, and further studies on its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-morpholinyl-1,3-oxazole-5-carboxylic acid with 4-butylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under reflux conditions in a suitable solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is purified by column chromatography or recrystallization to obtain pure 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile.
Applications De Recherche Scientifique
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. In drug discovery, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit potent anticancer activity by inhibiting the proliferation of cancer cells. Moreover, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In material science, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, 2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been used as a versatile precursor for the synthesis of a wide range of compounds.
Propriétés
Nom du produit |
2-(4-Butylcyclohexyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile |
|---|---|
Formule moléculaire |
C18H27N3O2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-(4-butylcyclohexyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H27N3O2/c1-2-3-4-14-5-7-15(8-6-14)17-20-16(13-19)18(23-17)21-9-11-22-12-10-21/h14-15H,2-12H2,1H3 |
Clé InChI |
DIWSXJRMGWEAPK-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N |
SMILES canonique |
CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)



![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)

![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)
![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)

![4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B241669.png)
![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)